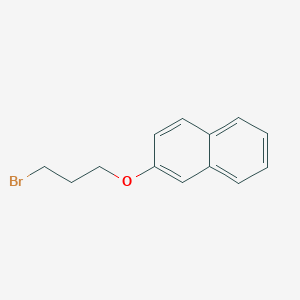

2-(3-Bromopropoxy)naphthalene

Description

Properties

IUPAC Name |

2-(3-bromopropoxy)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO/c14-8-3-9-15-13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10H,3,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHRIBRQYLSFCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopropoxy)naphthalene typically involves the reaction of naphthol with 1,3-dibromopropane under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of naphthol attacks the carbon atom bonded to the bromine atom in 1,3-dibromopropane, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropoxy)naphthalene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.

Reduction: The compound can be reduced to form the corresponding hydrocarbon derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products

Nucleophilic Substitution: Products include substituted naphthalenes with various functional groups.

Oxidation: Products include naphthoquinones and other oxidized derivatives.

Reduction: Products include reduced naphthalene derivatives.

Scientific Research Applications

Synthetic Chemistry

Nucleophilic Substitution Reactions

One of the primary applications of 2-(3-bromopropoxy)naphthalene is in nucleophilic substitution reactions. Research has demonstrated its utility in fluorination processes. For instance, a study utilized an imidazolium-based ionic liquid as a catalyst to facilitate the nucleophilic fluorination of this compound using alkali metal fluorides. The reaction conditions were optimized for solvent choice and temperature, yielding high conversion rates and selectivity towards the fluorinated product, 2-(3-fluoropropyloxy)naphthalene .

Table 1: Reaction Conditions for Nucleophilic Fluorination

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| CH₃CN | 100 | [mim-tOH][OMs] | 95 |

| DMF | 100 | [mim-tOH][OMs] | 90 |

| Toluene | 100 | [mim-tOH][OMs] | 85 |

Material Science

Polymer Synthesis

In material science, this compound can serve as a precursor for synthesizing various polymers. Its bromine atom allows for further functionalization, which can enhance the properties of polymers such as thermal stability and mechanical strength. The ability to incorporate naphthalene derivatives into polymer matrices is particularly valuable in developing advanced materials with specific properties tailored for industrial applications.

Case Study 1: Nucleophilic Fluorination

A study conducted by Shinde et al. highlighted the effectiveness of using ionic liquids in facilitating nucleophilic substitutions involving this compound. The researchers reported a significant increase in reaction efficiency when using ionic liquids compared to conventional solvents, demonstrating the compound's versatility in synthetic applications .

In an exploratory study on naphthalene derivatives' biological activities, researchers found that certain modifications to the naphthalene structure could lead to enhanced anticancer properties. While direct studies on this compound are still emerging, preliminary findings suggest it may possess similar beneficial effects .

Mechanism of Action

The mechanism of action of 2-(3-Bromopropoxy)naphthalene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the naphthalene ring undergoes electron transfer processes, leading to the formation of different products. The specific pathways and targets depend on the nature of the reaction and the reagents used.

Comparison with Similar Compounds

Substituent Effects

Bromopropyl vs. Bromophenyl :

- The bromopropyl group in 2-(3-bromopropyl)naphthalene enables alkylation reactions via nucleophilic substitution (SN2), while the bromophenyl group in 2-(3-bromophenyl)naphthalene undergoes electrophilic aromatic substitution or Suzuki-Miyaura coupling .

- The bromine in the propyl chain is more labile than aromatic bromine, leading to higher reactivity in cross-coupling reactions .

Bromine vs. Chlorine :

Toxicological Profiles

- Systemic Effects : Naphthalene and its methyl derivatives (e.g., 2-methylnaphthalene) are associated with hepatic, renal, and respiratory toxicity in mammals .

Biological Activity

Overview

2-(3-Bromopropoxy)naphthalene is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data tables and case studies.

- Molecular Formula : C13H13BrO

- Molecular Weight : 251.15 g/mol

- CAS Number : 3245-62-3

Synthesis

The synthesis of this compound typically involves the alkylation of naphthalene derivatives with 3-bromopropanol. The process can be optimized through various reaction conditions to enhance yield and purity. A common synthetic route is as follows:

- Reflux naphthalene with 3-bromopropanol in the presence of a suitable base (e.g., potassium carbonate) to facilitate the nucleophilic substitution.

- Purification through column chromatography to isolate the desired product.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of this compound against various bacterial strains. The compound has shown promising results, particularly against Gram-positive bacteria.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 10 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 | 15 |

| Bacillus subtilis | 20 | 5 |

| Escherichia coli | 14 | 20 |

| Pseudomonas aeruginosa | 12 | 25 |

Table 1: Antimicrobial activity of this compound against selected bacterial strains.

In vitro testing revealed that the compound exhibits significant antibacterial effects, particularly against MRSA and Bacillus subtilis, outperforming common antibiotics like ciprofloxacin in certain assays .

Anticancer Activity

The potential anticancer properties of this compound have also been investigated. In cell line studies, it demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

| HeLa | 28 |

Table 2: Cytotoxicity of this compound against different cancer cell lines.

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, mediated through mitochondrial pathways .

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It has been observed to increase ROS levels in target cells, leading to oxidative stress and subsequent cell death.

- DNA Interaction : Preliminary data suggest that it may bind to DNA, disrupting replication processes in cancer cells.

Case Studies

- Antibacterial Efficacy Study : A study conducted on various synthesized bromopropoxy derivatives indicated that compounds with halogen substituents exhibited enhanced antibacterial activity due to increased lipophilicity and better membrane penetration .

- Cytotoxicity Assessment : In a recent study, researchers assessed the cytotoxic effects of several naphthalene derivatives, including this compound. The results indicated a dose-dependent response in cancer cell lines, highlighting its potential as a lead compound for further development .

Q & A

Q. What are the standard synthetic routes for 2-(3-Bromopropoxy)naphthalene, and how can reaction conditions be optimized?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A validated method starts with 2-naphthol, which undergoes alkylation with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate) is critical. For scalability, continuous flow reactors improve efficiency by maintaining precise temperature and stoichiometric control . Optimization focuses on solvent polarity, reaction time, and catalyst selection (e.g., Pd-based catalysts for coupling steps).

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of bromopropoxy substitution (e.g., aromatic proton splitting patterns at δ 7.2–8.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H⁺] at m/z 283.17 for C₁₃H₁₃BrO) .

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, while GC-MS identifies volatile byproducts.

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry when single crystals are obtainable .

Advanced Research Questions

Q. How do physiologically based pharmacokinetic (PBPK) models aid in assessing the toxicokinetics of this compound?

Answer: PBPK models integrate physicochemical properties (e.g., logP = 5.27 ) and in vitro metabolic data (e.g., CYP450-mediated oxidation) to predict tissue-specific absorption, distribution, and excretion. Key parameters include:

- Partition coefficients : Liver:plasma ratios derived from equilibrium dialysis.

- Metabolic rates : Microsomal incubation studies quantify hepatic clearance.

- Sensitivity analysis : Identifies critical parameters (e.g., renal excretion vs. biliary clearance).

These models reconcile interspecies differences (e.g., human vs. rodent metabolic pathways) and extrapolate low-dose toxicity risks .

Q. What methodologies are effective in resolving conflicting toxicity data from in vivo and in vitro studies on brominated naphthalene derivatives?

Answer:

- Risk of Bias (RoB) Assessment : Apply standardized questionnaires (e.g., Table C-6/C-7 ) to evaluate study design flaws (e.g., inadequate randomization, exposure misclassification). Tiered RoB scoring (High/Moderate/Low) prioritizes high-confidence datasets .

- Mechanistic Studies : Compare metabolic activation pathways (e.g., epoxide formation via CYP2E1) across models. Use primary hepatocytes or 3D organoids to bridge in vitro-in vivo gaps.

- Dose-Response Meta-analysis : Pool data using Bayesian frameworks to quantify heterogeneity and identify threshold effects .

Q. How can researchers design robust environmental fate studies for this compound?

Answer:

- Degradation Studies : Aerobic/anaerobic bioreactors simulate soil/water systems, measuring half-life via LC-MS/MS. Monitor bromopropane cleavage products (e.g., naphthol derivatives).

- Partitioning Experiments : Octanol-water coefficients (log Kₒw) predict bioaccumulation potential. Sediment adsorption is tested using batch equilibrium methods .

- Tropospheric Degradation : Use smog chambers to assess OH radical-mediated oxidation rates and secondary aerosol formation .

Methodological Considerations for Data Contradictions

Q. What statistical approaches address variability in genotoxicity assays for brominated naphthalenes?

Answer:

- Comet Assay & Micronucleus Test : Apply mixed-effects models to adjust for inter-laboratory variability (e.g., slide preparation artifacts).

- Benchmark Dose (BMD) Modeling : Quantifies dose-dependent DNA damage thresholds, reducing reliance on NOAEL/LOAEL dichotomies .

- High-Throughput Screening (HTS) : Use Tox21 data to cross-validate Ames test results and prioritize follow-up in vivo assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.